molecular formula C15H23NO4S B5280305 4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B5280305
M. Wt: 313.4 g/mol
InChI Key: XITZPLYAWMKWGQ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with ethyl, methoxy, and sulfonyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general steps include:

    Preparation of 5-Ethyl-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 1-ethyl-4-methoxybenzene with chlorosulfonic acid at 0°C, followed by stirring at room temperature for 2 hours. The mixture is then poured onto ice and extracted with ethyl acetate.

    Reaction with 2,6-Dimethylmorpholine: The 5-ethyl-2-methoxybenzenesulfonyl chloride is then reacted with 2,6-dimethylmorpholine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methoxybenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.

    2,6-Dimethylmorpholine: A precursor used in the synthesis.

    Other sulfonyl morpholine derivatives: Compounds with similar structures but different substituents.

Uniqueness

4-(5-Ethyl-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(5-ethyl-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-5-13-6-7-14(19-4)15(8-13)21(17,18)16-9-11(2)20-12(3)10-16/h6-8,11-12H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZPLYAWMKWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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